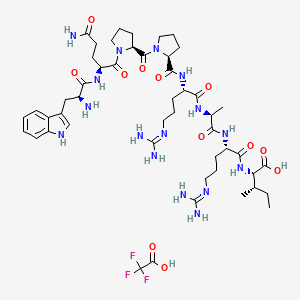
Fibronectin Adhesion-promoting Peptide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Fibronectin Adhesion-promoting Peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the synthesis of Fibronectin Adhesion-promoting Peptide (TFA) follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The peptide is then purified and characterized to ensure its purity and quality .
化学反応の分析
Types of Reactions: Fibronectin Adhesion-promoting Peptide (TFA) primarily undergoes reactions typical of peptides, such as hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize specific amino acid residues.
Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds within the peptide.
Major Products Formed:
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Can lead to the formation of sulfoxides or sulfonic acids from methionine residues.
Reduction: Leads to the cleavage of disulfide bonds, resulting in reduced cysteine residues.
科学的研究の応用
Fibronectin Adhesion-promoting Peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Facilitates the study of cell adhesion, migration, and differentiation, particularly in mesenchymal stem cells and endothelial cells.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine, where it promotes cell adhesion and proliferation.
作用機序
Fibronectin Adhesion-promoting Peptide (TFA) exerts its effects by binding to heparin-binding domains on the surface of cells. This interaction promotes the adhesion, spreading, and migration of cells, particularly endothelial cells. The peptide mimics the activity of the intact fibronectin protein, facilitating cell adhesion and migration through integrin signaling pathways .
類似化合物との比較
Fibronectin-based Integrin Binding Peptides (FNIN2 and FNIN3): These peptides also promote cell adhesion, proliferation, and differentiation but differ in their specific sequences and binding affinities.
Arg-Gly-Asp (RGD) Peptide: Another well-known cell adhesion peptide that interacts with integrins to promote cell attachment and migration.
Uniqueness: Fibronectin Adhesion-promoting Peptide (TFA) is unique in its specific sequence and its ability to promote the assembly of mesenchymal stem cell spheroids into larger aggregates. This property distinguishes it from other cell adhesion peptides, making it particularly valuable in tissue engineering and regenerative medicine .
特性
分子式 |
C49H75F3N16O12 |
|---|---|
分子量 |
1137.2 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H74N16O10.C2HF3O2/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30;3-2(4,5)1(6)7/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t25-,26-,29-,31-,32-,33-,34-,35-,37-;/m0./s1 |
InChIキー |
FNPDJQACMVRUIN-INPFXZFGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


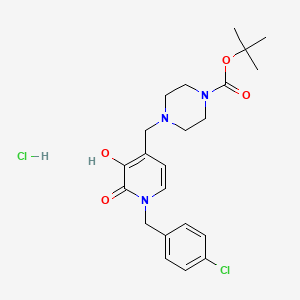
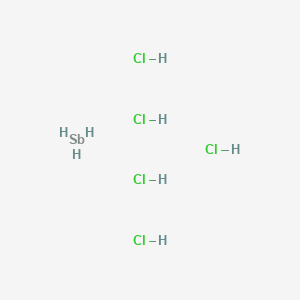


![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)


![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
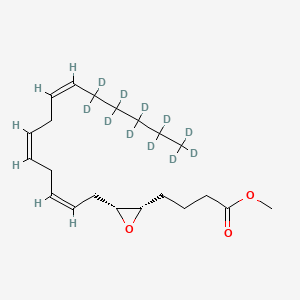
![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)
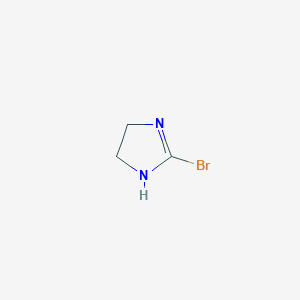
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
